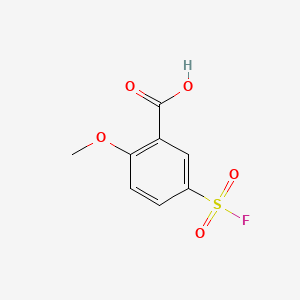

5-(Fluorosulfonyl)-2-methoxybenzoic acid

描述

Contextualizing Fluorosulfonyl-Substituted Aromatic Carboxylic Acids in Contemporary Chemical Sciences

Fluorosulfonyl-substituted aromatic carboxylic acids belong to a class of compounds that have garnered significant attention in medicinal chemistry and chemical biology. The sulfonyl fluoride (B91410) moiety is a key feature, acting as a versatile reactive group. It is known for its ability to form stable covalent bonds with the nucleophilic residues of biological macromolecules. This property has led to the widespread use of sulfonyl fluorides in the design of covalent inhibitors and chemical probes for studying protein function. The combination of the fluorosulfonyl group with an aromatic carboxylic acid creates a bifunctional molecule with distinct properties that are of interest in the development of targeted therapeutic agents and research tools.

The Significance of Benzoic Acid Scaffolds in Molecular Design Methodologies

The benzoic acid scaffold is a fundamental building block in the field of molecular design and drug discovery. Its rigid, planar structure provides a well-defined framework for the spatial arrangement of various functional groups, which can interact with biological targets. The carboxylic acid group itself can participate in important interactions, such as hydrogen bonding, with protein active sites. The versatility of the benzoic acid ring allows for substitution at multiple positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity and selectivity for a specific target. This adaptability has made the benzoic acid scaffold a common feature in a wide range of pharmaceuticals and other biologically active compounds.

Chemical and Physical Properties of 5-(Fluorosulfonyl)-2-methoxybenzoic acid

The specific arrangement of the fluorosulfonyl, methoxy (B1213986), and carboxylic acid groups on the benzene (B151609) ring of this compound gives rise to its unique chemical and physical characteristics.

Interactive Data Table of Chemical Properties

| Property | Value |

| Molecular Formula | C8H7FO5S |

| Molecular Weight | 234.2 g/mol |

| CAS Number | 2488-50-8 |

| IUPAC Name | This compound |

| SMILES | COC1=CC=C(C=C1C(O)=O)S(F)(=O)=O |

| InChI Key | JKEBLZKYIOYFNV-UHFFFAOYSA-N |

Data sourced from various chemical supplier databases.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. Available data includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectral data is available for this compound, providing information about the hydrogen environments within the molecule. spectrabase.com

Mass Spectrometry (MS) : Mass spectral data, typically from gas chromatography-mass spectrometry (GC-MS), is also available and helps in confirming the molecular weight and fragmentation pattern of the compound. spectrabase.com

Synthesis of this compound

The synthesis of this compound can be achieved through specific chemical transformations. One documented method involves a two-step process starting from 2-methoxy-4-acetaminomethyl benzoate (B1203000).

In the first step, 2-methoxy-4-acetaminomethyl benzoate is reacted with chlorosulfonic acid. This reaction introduces the sulfonyl chloride group onto the benzene ring. Subsequent hydrolysis and separation yield 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate. google.com Further reaction steps would then be required to convert the sulfonyl chloride to a sulfonyl fluoride and modify the other substituents as needed to arrive at the final product, this compound.

Structure

3D Structure

属性

IUPAC Name |

5-fluorosulfonyl-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEBLZKYIOYFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308850 | |

| Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-50-8 | |

| Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(fluorosulfonyl)-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Exploration of Reactivity Mechanisms and Chemical Transformations of the Fluorosulfonyl Group Within Aromatic Systems

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry and its Relevance to Fluorosulfonylbenzoic Acids

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful "click chemistry" reaction, valued for its efficiency and the stability of the resulting linkages. nih.gov Developed by K. Barry Sharpless and coworkers, SuFEx chemistry leverages the reactivity of the S(VI)-F bond to form stable connections between molecular modules. Aryl sulfonyl fluorides, the class to which 5-(fluorosulfonyl)-2-methoxybenzoic acid belongs, are central hubs in SuFEx transformations. researchgate.net The reaction's reliability allows for the construction of complex molecules, including polysulfonates and polysulfates, from readily available precursors. researchgate.netescholarship.org The stability of the sulfonyl fluoride group compared to the more labile sulfonyl chloride makes it an attractive functional handle for multi-step synthesis and late-stage functionalization. digitellinc.com

The mechanism of the SuFEx reaction is centered on the highly electrophilic nature of the hexavalent sulfur atom, which makes it a prime target for nucleophilic attack. nih.gov The strong S-F bond, while generally stable, can be activated, transforming the fluoride into a leaving group. nih.gov The reaction can proceed through different pathways, including a concerted Sₙ2-type mechanism with inversion of configuration at the sulfur center or a stepwise addition-elimination mechanism involving a transient pentacoordinate intermediate. mdpi.comdntb.gov.ua

In a typical SuFEx reaction involving an aryl sulfonyl fluoride and a nucleophile like an aryl silyl (B83357) ether, the process is driven by the formation of a highly stable silicon-fluoride (Si-F) bond. nih.govacs.org The nucleophile (e.g., the oxygen from the silyl ether) attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion, which is then captured by the silyl group. nih.govnih.gov This exchange forms a new sulfur-oxygen (S-O) bond, creating a stable sulfonate ester linkage.

While SuFEx reactions can proceed without catalysis under certain conditions, various catalytic systems have been developed to enhance their rate and expand their scope. nih.gov The choice of catalyst often depends on the reactivity, or "SuFExability," of the specific sulfonyl fluoride substrate. nih.govnih.gov Catalysts are crucial for activating the stable S-F bond, facilitating the nucleophilic exchange. nih.gov These approaches can be broadly categorized into base catalysis, nucleophilic catalysis, and Lewis acid catalysis. nih.govchemrxiv.org Bifluoride salts have proven to be exceptionally powerful catalysts, significantly more active than traditional organosuperbases and allowing for very low catalyst loadings. researchgate.netescholarship.org

| Catalyst Type | Examples | General Role | Typical Loading |

|---|---|---|---|

| Organic Bases | Triethylamine (TEA), DBU, TBD, BEMP nih.govnih.govrsc.org | Activate the nucleophile or the S-F bond. acs.org | 10-30 mol% for less reactive hubs. nih.gov |

| Bifluoride Salts | Q⁺[FHF]⁻ researchgate.netescholarship.org | Highly active catalysts that facilitate the exchange reaction. researchgate.netescholarship.org | Down to 0.05 mol%. researchgate.netescholarship.org |

| Nucleophilic Catalysts | 1-Hydroxybenzotriazole (HOBt), N-Heterocyclic Carbenes (NHCs) nih.govchemrxiv.orgresearchgate.net | Form a more reactive intermediate with the sulfonyl fluoride. nih.govchemrxiv.org | ~10 mol% (NHC), can be as low as 0.02 mol% (HOBt). chemrxiv.orgchemrxiv.org |

| Lewis Acids | Ca(NTf₂)₂ researchgate.netchemrxiv.org | Activate the sulfonyl fluoride towards nucleophilic attack. researchgate.net | Stoichiometric amounts may be required in some cases. chemrxiv.org |

Radical Reactivity of Fluorosulfonyl Species

In addition to its ionic reactivity in SuFEx chemistry, the fluorosulfonyl group can participate in radical transformations. rsc.org This pathway involves the generation of the highly reactive fluorosulfonyl radical (FSO₂•), which provides an alternative and efficient route for the synthesis of sulfonyl fluorides. researchgate.netrsc.orgresearchgate.net Radical fluorosulfonylation has emerged as a valuable method, particularly for accessing structures that are challenging to synthesize through traditional cross-coupling methods. nih.gov

The fluorosulfonyl radical (FSO₂•) is a transient and highly reactive species that is difficult to generate and handle. researchgate.netresearchgate.netnih.gov Its generation was historically challenging, limiting the development of radical fluorosulfonylation reactions. researchgate.netnih.gov However, recent advances have established several reliable methods for producing the FSO₂• radical under controlled conditions. rsc.org These methods often employ photoredox or electrochemical catalysis to generate the radical from stable precursors. nih.govacs.org Once formed, the FSO₂• radical readily adds across carbon-carbon multiple bonds in alkenes and alkynes to form new carbon-sulfur bonds. nih.govnih.gov

| Radical Precursor | Generation Method | Key Features |

|---|---|---|

| Sulfuryl Chlorofluoride (FSO₂Cl) | Photoredox or electrochemical reduction. acs.orgechemi.com | A gaseous precursor used in early developments. researchgate.netechemi.com |

| Benzimidazolium Fluorosulfonates (e.g., FABI) | Photoredox catalysis (single electron transfer). nih.govnih.gov | Solid, bench-stable, redox-active reagents that are easy to handle. echemi.comnih.gov |

| Fluorosulfonyl Azide (B81097) (FSO₂N₃) | Thermal decomposition. researchgate.net | One of the earliest sources where the FSO₂• radical was observed. researchgate.net |

The primary application of fluorosulfonyl radical chemistry is in the direct formation of carbon-sulfur bonds through a process known as fluorosulfonylation. rsc.orgnih.gov When the FSO₂• radical adds to an alkene or alkyne, it forms a C-SO₂F bond, directly installing the sulfonyl fluoride moiety onto a carbon backbone. nih.gov This radical approach is a powerful tool for synthesizing a wide range of alkyl and alkenyl sulfonyl fluorides. rsc.orgnih.gov

While the term "carbon-fluorine bond formation" can be associated with radical chemistry, in the context of the FSO₂• radical, the process does not typically create a direct C-F bond from a C-H or other C-X bond. springernature.comwikipedia.org Instead, it delivers the entire -SO₂F group to a carbon atom. The resulting sulfonyl fluoride products are themselves valuable building blocks that can be further modified using SuFEx chemistry to form sulfonates and sulfonamides. researchgate.net

Ortho-Effect and Substituent Influence on Fluorosulfonyl Reactivity in Benzoic Acid Derivatives

The reactivity of the fluorosulfonyl group in this compound is modulated by the electronic and steric properties of the other substituents on the aromatic ring: the carboxylic acid and the methoxy (B1213986) group.

The fluorosulfonyl group (-SO₂F) is strongly electron-withdrawing, which deactivates the benzene (B151609) ring toward electrophilic aromatic substitution and increases the acidity of the benzoic acid by stabilizing the carboxylate conjugate base. pharmaguideline.comlibretexts.org Conversely, the methoxy group (-OCH₃) is an activating group, donating electron density to the ring through resonance. numberanalytics.com In this compound, the powerful electron-withdrawing effect of the -SO₂F group at the meta-position relative to the carboxyl group significantly increases the compound's acidity compared to unsubstituted benzoic acid. libretexts.orgopenstax.org

The methoxy group is positioned ortho to the carboxylic acid. This positioning gives rise to the "ortho-effect," a phenomenon where nearly all ortho-substituents, regardless of their electronic nature, increase the acidity of a benzoic acid. libretexts.org This effect is believed to be a combination of steric and electronic factors, where the substituent may force the carboxylic acid group out of the plane of the aromatic ring, influencing its resonance and solvation. libretexts.org Therefore, the 2-methoxy group further enhances the acidity of the carboxylic acid in this molecule.

Applications of 5 Fluorosulfonyl 2 Methoxybenzoic Acid and Analogues in Chemical Biology Research Tools

Development as Covalent Chemical Probes

Covalent chemical probes are indispensable tools in chemical biology for the study of protein function and for the identification of new drug targets. These probes form a stable, covalent bond with their target protein, which allows for the selective labeling and enrichment of the protein from complex biological mixtures.

The design of effective fluorosulfonyl-containing probes is guided by several key principles. researchgate.net A crucial element is the incorporation of a recognition motif that directs the probe to a specific protein or class of proteins. This is often achieved by basing the probe's structure on a known ligand or inhibitor of the target protein. The fluorosulfonyl group serves as the "warhead," reacting with nucleophilic amino acid residues within the protein's binding site.

Another important design consideration is the inclusion of a reporter tag, such as an alkyne or azide (B81097) group. nih.govnih.gov This tag facilitates the detection and identification of labeled proteins through bioorthogonal chemistry, often referred to as "click chemistry." The strategic placement of the reporter tag is critical to ensure it does not interfere with the probe's binding to its target. nih.gov

The reactivity of the sulfonyl fluoride (B91410) electrophile is context-dependent, meaning its reactivity is influenced by the specific microenvironment of the protein binding site. nih.govnih.gov This property allows for the development of highly selective probes that only react with their intended target. Factors such as hydrogen bonding to the fluorine atom and the presence of nearby basic residues can enhance the reactivity of the sulfonyl fluoride group. nih.govnih.gov

Covalent labeling with fluorosulfonyl-containing probes is a powerful strategy for identifying and mapping the targets of bioactive small molecules. By treating cells or cell lysates with a probe, researchers can covalently label the proteins that the probe interacts with. Subsequent enrichment of the labeled proteins and analysis by mass spectrometry allows for the identification of the protein targets. researchgate.netchemrxiv.org

This approach has been successfully used to identify the targets of a variety of small molecules, including kinase inhibitors and natural products. For example, a probe based on the promiscuous kinase inhibitor VX-680 was used to profile the selectivity of other kinase inhibitors in cells. nih.gov This type of competitive profiling experiment is a valuable tool for understanding the polypharmacology of drugs.

Furthermore, covalent labeling can be used to map the specific site of interaction between a probe and its target protein. researchgate.netchemrxiv.org By analyzing the peptide fragments generated after proteolytic digestion of the labeled protein, it is possible to identify the specific amino acid residue that has been modified by the probe. This information is invaluable for understanding the mechanism of action of the small molecule and for the rational design of more potent and selective inhibitors.

Chemoproteomic Strategies Employing Fluorosulfonyl Electrophiles

Chemoproteomics combines the tools of chemistry and proteomics to study protein function on a global scale. Fluorosulfonyl electrophiles have emerged as powerful reagents in chemoproteomic workflows due to their ability to covalently label a broad range of nucleophilic amino acid residues. researchgate.netchemrxiv.org

One of the key advantages of fluorosulfonyl probes is their ability to react with multiple nucleophilic amino acids, including lysine (B10760008), tyrosine, serine, threonine, and histidine. nih.govtum.de This contrasts with more traditional electrophiles that primarily target cysteine residues. This broader reactivity allows for the profiling of a larger portion of the proteome and the identification of new ligandable sites on proteins.

The reactivity of the sulfonyl fluoride group is highly dependent on the local protein microenvironment, which can be exploited to achieve selective labeling. researchgate.netnih.gov For example, the presence of basic amino acid residues near a potential labeling site can increase the nucleophilicity of the target residue, making it more susceptible to modification. This "context-dependent" reactivity is a key feature that enables the development of selective chemoproteomic probes.

The integration of fluorosulfonyl-based chemoproteomics with quantitative mass spectrometry has revolutionized the study of protein-small molecule interactions. chemrxiv.orgtum.de Quantitative proteomics methods, such as stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tagging (TMT), allow for the precise measurement of changes in protein abundance or modification upon treatment with a small molecule.

In a typical chemoproteomic experiment, two cell populations are treated with either a vehicle control or a small molecule of interest. The cells are then lysed and treated with a fluorosulfonyl probe containing a reporter tag. The labeled proteins are enriched, combined, and analyzed by quantitative mass spectrometry. By comparing the relative abundance of labeled proteins between the two samples, it is possible to identify the proteins that are specifically targeted by the small molecule.

Insights into Protein Reactivity and Microenvironment Effects

The use of fluorosulfonyl probes has provided valuable insights into the factors that govern protein reactivity and the influence of the local microenvironment. researchgate.netchemrxiv.orgtum.dematrix-fine-chemicals.com Studies have shown that the reactivity of a particular nucleophilic residue is not solely determined by its intrinsic nucleophilicity but is also heavily influenced by its surrounding environment within the protein.

For example, the pKa of an amino acid side chain can be significantly altered by the presence of nearby charged or polar residues. nih.gov A decrease in the pKa of a nucleophilic residue will increase its reactivity towards an electrophile. This principle has been exploited in the design of covalent inhibitors that selectively target residues with perturbed pKa values.

Furthermore, the three-dimensional structure of a protein can play a critical role in determining the accessibility of a particular residue to a chemical probe. researchgate.net Residues that are buried within the core of a protein are generally less reactive than those that are exposed on the surface. The shape and size of the binding pocket can also influence the reactivity of a probe, with some probes showing a preference for certain protein topologies.

Context-Dependent Engagement with Amino Acid Side Chains (e.g., Lysine, Tyrosine, Serine, Histidine)

The utility of 5-(Fluorosulfonyl)-2-methoxybenzoic acid and its analogues as chemical biology probes stems from the "context-dependent" reactivity of the sulfonyl fluoride warhead. tandfonline.comnih.govrsc.org Unlike highly reactive electrophiles that may indiscriminately label proteins, sulfonyl fluorides are relatively stable in aqueous environments and require a specific protein microenvironment to facilitate covalent bond formation. nih.govrsc.org This reactivity is governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. tandfonline.comnih.gov The covalent modification occurs when a nucleophilic amino acid side chain in close proximity to the bound probe attacks the electrophilic sulfur atom, displacing the fluoride ion. rsc.org

The selectivity of this reaction for specific amino acid residues—such as lysine, tyrosine, serine, or histidine—is not solely dependent on the intrinsic nucleophilicity of the amino acid but is heavily influenced by the local environment within the protein's binding pocket. nih.govnih.gov Several factors contribute to this context-dependent engagement:

Proximity and Orientation: The initial non-covalent binding of the probe, guided by the methoxybenzoic acid scaffold or other recognition elements, positions the sulfonyl fluoride warhead in an optimal orientation for reaction with a nearby nucleophilic residue. nih.gov

Local Amino Acid Environment: The presence of acidic or basic residues in the vicinity of the target nucleophile can modulate its pKa, enhancing its nucleophilicity and reactivity towards the sulfonyl fluoride. nih.govnih.gov For instance, a nearby basic residue can deprotonate a tyrosine or lysine side chain, making it a more potent nucleophile. nih.gov

Hydrogen Bonding: Hydrogen bonding interactions between the protein and the sulfonyl fluoride group, particularly the fluorine and oxygen atoms, can activate the S-F bond, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. nih.govnih.gov

This context-dependent reactivity allows sulfonyl fluoride probes to achieve a high degree of specificity for their intended target, minimizing off-target labeling. stanford.edu The table below summarizes the engagement of sulfonyl fluoride probes with various amino acid side chains and the typical contextual factors that influence this interaction.

| Target Amino Acid | Nucleophilic Group | Influential Contextual Factors | Resulting Covalent Linkage |

| Lysine | ε-amino (-NH₂) | Proximity to acidic residues (e.g., Asp, Glu) to lower pKa; hydrophobic environment. nih.govnih.gov | Sulfonamide |

| Tyrosine | Phenolic hydroxyl (-OH) | Proximity to basic residues (e.g., Lys, His, Arg) for deprotonation. nih.gov | Sulfonate ester |

| Serine | Hydroxyl (-OH) | Often found in catalytic triads of hydrolases; hydrogen bonding network. rsc.orgnih.gov | Sulfonate ester |

| Histidine | Imidazole ring | Presence in active sites; ability to act as a general base catalyst. tandfonline.comnih.gov | Sulfonyl-imidazole |

Rational Design for Site-Specific Covalent Modification

The principles of context-dependent reactivity form the basis for the rational design of highly specific covalent probes using the this compound scaffold and its analogues. nih.govwuxiapptec.com The design process typically involves a two-component architecture: a "recognition" element that provides affinity and selectivity for the target protein, and the sulfonyl fluoride "warhead" that forms the covalent bond. wuxiapptec.com

The key steps in the rational design of these probes are as follows:

Target Identification and Structural Analysis: The process begins with the identification of a target protein and, ideally, the availability of its three-dimensional structure. This structural information is crucial for identifying potential binding pockets and nucleophilic amino acid residues that could be targeted for covalent modification. nih.govnih.gov

Scaffold Selection: A molecular scaffold, such as the 2-methoxybenzoic acid core, is chosen or designed to have reversible binding affinity for the target's active site or another site of interest. This scaffold is responsible for the initial, non-covalent recognition and binding, which is a prerequisite for the subsequent covalent reaction. nih.govresearchgate.net

Warhead Placement: The sulfonyl fluoride warhead is strategically incorporated into the scaffold. Its position is optimized to ensure that upon binding of the scaffold to the protein, the warhead is placed in close proximity and in the correct orientation to a specific lysine, tyrosine, serine, or histidine residue. nih.govwuxiapptec.com Computational modeling and docking studies are often employed to guide this placement. rsc.org

Optimization of Reactivity and Properties: The reactivity of the sulfonyl fluoride can be fine-tuned by modifying the electronic properties of the aryl ring. acs.orgnih.gov Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, while electron-donating groups can decrease it. This allows for the optimization of the probe's reactivity to balance efficient target labeling with minimal off-target effects and sufficient stability in biological media. nih.gov

An example of this design strategy is the development of covalent inhibitors for protein kinases. Many kinases have a conserved lysine residue in their ATP-binding site. ucsf.edu By designing a scaffold that mimics ATP and incorporating a sulfonyl fluoride warhead positioned to react with this lysine, researchers have created potent and selective covalent kinase inhibitors. ucsf.edu

The following table illustrates the design principles for creating site-specific covalent probes based on aryl sulfonyl fluorides.

| Design Parameter | Rationale | Desired Outcome |

| High-Affinity Scaffold | Ensures initial, selective, non-covalent binding to the target protein. | Increased local concentration of the probe at the desired site, promoting the covalent reaction. |

| Strategic Warhead Placement | Positions the sulfonyl fluoride group adjacent to a specific nucleophilic amino acid residue. | Site-specific covalent modification of the intended residue. |

| Tunable Electrophilicity | Modulating substituents on the aryl ring to alter the reactivity of the sulfonyl fluoride. | Optimization of labeling kinetics and minimization of off-target reactions and hydrolysis. |

| Inclusion of Reporter Tags | Incorporating functionalities like alkynes or fluorophores for downstream analysis. nih.gov | Enables detection, identification, and quantification of target engagement using techniques like proteomics or fluorescence imaging. |

Computational and Theoretical Investigations of Fluorosulfonyl Functionalized Aromatic Systems

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For fluorosulfonyl-functionalized aromatic systems, these methods elucidate the electronic factors that govern their stability and reactivity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For aromatic sulfonyl fluorides, DFT calculations are employed to map out entire reaction pathways, calculate the energies of intermediates and transition states, and elucidate reaction mechanisms. nih.gov

Studies on related aryl sulfonyl fluorides have used DFT to confirm mechanistic steps, such as the formation of key intermediates in synthetic pathways. mdpi.com For a compound like 5-(Fluorosulfonyl)-2-methoxybenzoic acid, DFT can be used to model its reaction with biological nucleophiles. These calculations help determine activation energy barriers, which indicate the kinetic feasibility of a reaction. nih.gov By analyzing the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the molecule's electrophilic and nucleophilic sites. Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visually represent the charge distribution and are crucial for identifying regions susceptible to nucleophilic attack—typically the sulfur atom of the sulfonyl fluoride (B91410) group.

| Property | Calculated Value (a.u.) | Implication |

|---|---|---|

| HOMO Energy | -0.25 | Region of electron donation |

| LUMO Energy | -0.05 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 0.20 | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Analysis of Anomeric Effects in Sulfonyl Compounds

The conformation and reactivity of sulfonyl-containing molecules are significantly influenced by stereoelectronic effects, including anomeric effects. nih.govnih.gov An anomeric effect, in this context, describes the stabilizing interaction between a lone pair of electrons on an adjacent atom (like nitrogen or oxygen) and the antibonding (σ) orbital of a sulfur-oxygen bond (n → σS-O). nih.govnih.gov

Molecular Modeling and Docking Studies for Probe Design

The fluorosulfonyl moiety is considered a "privileged warhead" for covalent probe design due to its balanced reactivity and stability. rsc.org It can form stable covalent bonds with several nucleophilic amino acid residues beyond the commonly targeted cysteine, including lysine (B10760008), tyrosine, histidine, and serine. acs.orgnih.govrsc.orgtandfonline.com Molecular modeling and docking are indispensable tools for rationally designing such probes.

Prediction of Binding Sites and Covalent Adduct Formation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of probe design, docking simulations are used to place this compound into the binding site of a target protein. The primary goal is to identify if the molecule can adopt a binding pose where its electrophilic sulfur atom is in close proximity to a nucleophilic residue on the protein. researchgate.netnih.gov

These simulations can predict potential covalent binding sites by measuring the distance and angle between the sulfonyl fluoride group and nearby lysine, tyrosine, or histidine residues. acs.org If a suitable orientation is found, the simulation suggests that a covalent reaction is plausible. This structure-based design approach allows researchers to virtually screen potential protein targets and prioritize experimental validation. researchgate.net

| Amino Acid | Nucleophilic Group | Resulting Covalent Linkage |

|---|---|---|

| Lysine | ε-amino (-NH₂) | Sulfonamide |

| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate Ester |

| Histidine | Imidazole ring | Sulfonyl Imidazole |

| Serine | Hydroxyl (-OH) | Sulfonate Ester |

Integration with Machine Learning for Target Prediction in Chemical Biology

Structure-Reactivity Relationships from Computational Data

Computational studies are crucial for establishing clear structure-reactivity and structure-property relationships. nih.govnih.gov For aryl sulfonyl fluorides, these relationships help explain their unique behavior as covalent modifiers. The exceptional stability of the S-F bond makes them resistant to hydrolysis and reduction compared to other sulfonyl halides like sulfonyl chlorides. nih.gov

| Structural Feature / Property | Computational Method | Insight |

|---|---|---|

| S-F Bond Strength | DFT (Bond Dissociation Energy) | High stability, resistance to hydrolysis and reduction. nih.gov |

| Electrophilicity of Sulfur Atom | DFT (MEP, LUMO analysis) | Identifies the primary site for nucleophilic attack. |

| Conformational Preference | DFT (Anomeric Effect Analysis) | Determines the accessible orientation of the reactive group. nih.gov |

| Non-covalent Interactions | Hirshfeld Surface Analysis | Explains binding specificity and context-dependent reactivity. nih.gov |

常见问题

Q. What are the optimal synthetic routes for 5-(Fluorosulfonyl)-2-methoxybenzoic acid in laboratory settings?

- Methodological Answer : A common approach involves sulfonylation of 2-methoxybenzoic acid derivatives. For example, introducing the fluorosulfonyl (-SO2F) group via reaction with sulfuryl fluoride (SO2F2) under anhydrous conditions, followed by purification via recrystallization using polar aprotic solvents like acetonitrile . Alternative routes may adapt methods from structurally similar compounds, such as thiourea-mediated thiolation (for sulfhydryl groups) under acidic conditions, followed by oxidation to sulfonyl fluorides . Key parameters include temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent hydrolysis of the fluorosulfonyl group.

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Recrystallization using solvent systems like ethanol/water or dichloromethane/hexane is recommended due to the compound’s moderate polarity. For higher purity (>98%), preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% trifluoroacetic acid) can resolve residual byproducts . Solubility data for analogous 2-methoxybenzoic acid derivatives in organic solvents (e.g., 0.12 g/L in cyclohexane at 25°C) can guide solvent selection .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Methodological Answer :

- NMR : 1H NMR identifies methoxy (-OCH3, δ ~3.8 ppm) and aromatic protons (δ 6.8–8.2 ppm). 19F NMR detects the fluorosulfonyl group (δ ~50–55 ppm) .

- IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S-O-F stretch) confirm the fluorosulfonyl group.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M-H]⁻ at m/z 246.01 (C8H6FO5S) .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The -SO2F group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution at the para position. In nucleophilic reactions (e.g., with amines), the fluorosulfonyl moiety serves as a leaving group, enabling sulfonamide formation. Kinetic studies under varying pH (e.g., pH 7–10) and temperatures (25–60°C) can optimize substitution efficiency. Comparative analysis with non-fluorinated sulfonyl analogs shows faster reaction rates due to fluorine’s electronegativity .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Systematic solubility studies should be conducted using the IUPAC-NIST guidelines for benzoic acid derivatives . For example:

- Test solubility in solvents of varying polarity (e.g., water, DMSO, ethanol) at controlled temperatures (15–40°C).

- Use UV-Vis spectroscopy or HPLC to quantify saturation points.

- Address contradictions by replicating prior experimental conditions (e.g., pH, ionic strength) or identifying impurities via LC-MS.

Q. What are the implications of the compound’s amphiphilic nature on its application in drug delivery systems?

- Methodological Answer : The amphiphilic structure (-SO2F: polar; methoxy and aromatic ring: nonpolar) enables self-assembly into micelles or liposomes. Evaluate critical micelle concentration (CMC) using fluorescence probes (e.g., pyrene) and dynamic light scattering (DLS). Comparative studies with analogs lacking the methoxy group (e.g., 5-fluorosulfonylbenzoic acid) reveal enhanced membrane permeability due to balanced hydrophilicity/hydrophobicity .

Q. How do steric and electronic effects of substituents impact regioselectivity in derivatization reactions?

- Methodological Answer : Computational modeling (DFT) can predict electron density maps, identifying reactive sites. Experimentally, electrophilic bromination or nitration of this compound predominantly occurs at the para position relative to the methoxy group. Steric hindrance from the bulky fluorosulfonyl group reduces reactivity at the ortho position. Contrast with 2-methoxybenzoic acid (no -SO2F) shows altered regioselectivity, confirming electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。